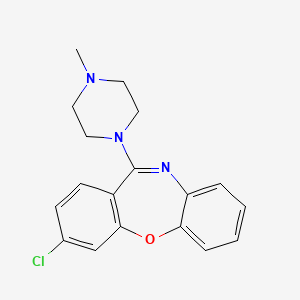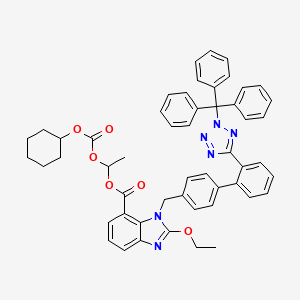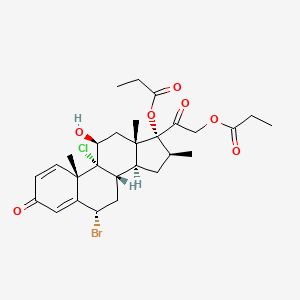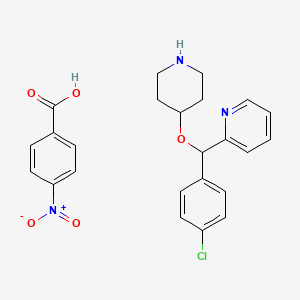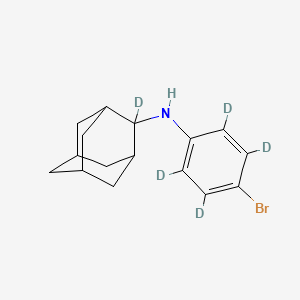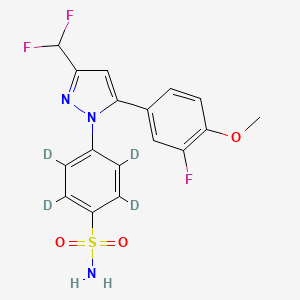
Ferulic Acid-d3 4-O-Sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferulic Acid-d3 4-O-Sulfate is a deuterium-labeled derivative of ferulic acid, a phenolic compound commonly found in plant cell walls. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The deuterium labeling allows for more precise tracking and analysis in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ferulic Acid-d3 4-O-Sulfate typically involves the sulfonation of deuterium-labeled ferulic acid. The process begins with the preparation of deuterium-labeled ferulic acid, which is then reacted with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Ferulic Acid-d3 4-O-Sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent ferulic acid form.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Deuterium-labeled ferulic acid.
Substitution Products: Various substituted phenolic compounds.
Scientific Research Applications
Ferulic Acid-d3 4-O-Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of phenolic compounds and their derivatives.
Biology: Employed in metabolic studies to trace the pathways and transformations of ferulic acid in biological systems.
Medicine: Investigated for its potential antioxidant and anti-inflammatory properties, which may have therapeutic applications.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant activity.
Mechanism of Action
The mechanism of action of Ferulic Acid-d3 4-O-Sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: Key targets include nuclear factor erythroid 2-related factor 2 (Nrf2) and other antioxidant response elements.
Comparison with Similar Compounds
Ferulic Acid-d3 4-O-Sulfate is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in studies. Similar compounds include:
Ferulic Acid: The parent compound, widely studied for its antioxidant properties.
Caffeic Acid 4-O-Sulfate: Another phenolic sulfate with similar antioxidant activity.
Chlorogenic Acid: A related compound found in coffee, known for its health benefits.
Properties
CAS No. |
1795142-64-1 |
|---|---|
Molecular Formula |
C10H10O7S |
Molecular Weight |
277.261 |
IUPAC Name |
(E)-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+/i1D3 |
InChI Key |
PZPATWACAAOHTJ-CGLOQUBRSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O |
Synonyms |
3-[3-(Methoxy-d3)-4-(sulfooxy)phenyl]-2-propenoic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methyl-1H-benzo[d]imidazol-2-yl)sulfanol](/img/structure/B586465.png)
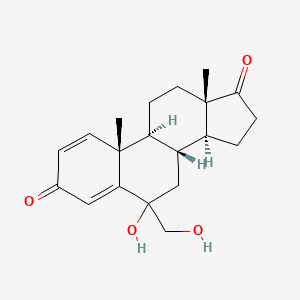
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)
